Cyclopropane

Catalog No.
S568418
CAS No.
75-19-4
M.F
C3H6
M. Wt
42.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropane

CAS Number

75-19-4

Product Name

Cyclopropane

IUPAC Name

cyclopropane

Molecular Formula

C3H6

Molecular Weight

42.08 g/mol

InChI

InChI=1S/C3H6/c1-2-3-1/h1-3H2

InChI Key

LVZWSLJZHVFIQJ-UHFFFAOYSA-N

SMILES

C1CC1

Solubility

OSTWALD SOLUBILITY COEFFICIENT (37 °C) IN H2O: 0.20; IN BLOOD: 0.42 AND IN OIL: 11.9
FREELY SOL IN ALCOHOL, ETHER; SOL IN FIXED OILS, CONCN SULFURIC ACID; 1 VOL DISSOLVES IN ABOUT 2.7 VOL OF WATER AT 15 °C
Soluble in benzene; very soluble in ethanol, ether.
3.81X10+2 mg/l water at 35 °C

Synonyms

cyclopropane, trimethylene

Canonical SMILES

C1CC1

Organic Synthesis:

Cyclopropane, a three-membered ring hydrocarbon, finds valuable applications in organic synthesis due to its unique ring strain and reactivity. Its rigid and non-planar structure introduces interesting steric and electronic effects, making it a versatile building block for constructing complex molecules. Researchers utilize cyclopropane as a precursor for various functionalities, including:

  • N-Heterocycles: Fusing cyclopropane with nitrogen-containing heterocycles creates unique scaffolds with defined exit vectors, desirable for drug discovery. These ring systems exhibit favorable physicochemical and pharmacokinetic properties, influencing how drugs interact with the body []. An example of this application is Nirmatrelvir, an orally available drug for COVID-19 treatment, which incorporates a cyclopropane ring in its structure [].
  • Natural Product Synthesis: The unique reactivity of cyclopropane allows chemists to construct complex natural products efficiently. Cycloaddition reactions, which involve the formation of new bonds by combining two molecules, are particularly useful for incorporating cyclopropane into the target molecule's skeleton. This approach has been successfully employed for the total synthesis of various natural products, including hirsuteine and α-agarofuran [].

Materials Science:

Cyclopropane derivatives are being explored for their potential applications in material science. Their specific properties, such as ring strain and ability to participate in various chemical reactions, make them interesting candidates for developing:

  • Functional Polymers: Incorporating cyclopropane units into polymer chains can influence the material's properties, such as rigidity, thermal stability, and biodegradability. These modified polymers hold promise for applications in drug delivery, electronics, and biomaterials [].
  • Molecular Recognition: Cyclopropane-based molecules can be designed to bind specifically to other molecules with high affinity and selectivity. This property makes them valuable for developing new sensors and diagnostic tools in various fields, including medical diagnostics and environmental monitoring [].

Cyclopropane is a cycloalkane with the molecular formula C3H6C_3H_6, consisting of three methylene groups linked to form a triangular ring. This unique structure gives rise to significant ring strain due to its bond angles of approximately 6060^\circ , which deviate considerably from the ideal tetrahedral angle of 109.5109.5^\circ typical for carbon atoms. The high strain energy (approximately 27.627.6 kcal/mol) makes cyclopropane highly reactive compared to other alkanes, leading to distinctive chemical behavior and applications in organic chemistry .

Cyclopropane is a flammable gas and poses a fire hazard. It is also an anesthetic, and inhalation can cause unconsciousness and respiratory depression []. Due to these hazards, its use as a general anesthetic has largely been replaced by safer alternatives [].

  • Halogenation: Cyclopropane can react with halogens (e.g., chlorine, bromine) under UV light to yield halogenated products. The reaction can proceed via substitution or addition mechanisms, often resulting in the formation of brominated derivatives such as 1,3-dibromopropane .
  • Hydrohalogenation: Treatment with hydrohalic acids results in the formation of linear 1-halopropanes, following Markovnikov's rule .
  • Cyclopropanation: Cyclopropane can be synthesized from alkenes via the addition of carbenes, such as methylene, which can be generated from diazomethane or other precursors . This reaction retains the stereochemistry of the alkene.
  • Wurtz Reaction: Cyclopropane can be produced through a Wurtz coupling reaction involving 1,3-dibromopropane and sodium or zinc as reducing agents .

Several methods exist for synthesizing cyclopropane:

  • Wurtz Coupling: Involves the reaction of 1,3-dibromopropane with sodium metal.
  • Cyclopropanation from Alkenes: This method utilizes carbenes generated from diazomethane or diiodomethane in the presence of an alkene. The Simmons-Smith reaction is a notable example where iodomethyl zinc iodide acts as a carbenoid to form cyclopropanes selectively .
  • Photolysis of Diazomethane: Under light exposure, diazomethane decomposes to generate methylene carbene, which can add across double bonds in alkenes to form cyclopropanes .

Cyclopropane has several applications:

  • Anesthetic Agent: Previously used for induction in anesthesia due to its rapid action and pleasant smell.
  • Synthetic Chemistry: Acts as an important intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives that are utilized in pharmaceuticals and agrochemicals.
  • Research Tool: Used in studies involving ring strain and reactivity patterns in organic compounds.

Cyclopropane is often compared with other small cycloalkanes due to structural similarities but distinct properties:

CompoundMolecular FormulaRing SizeStrain Energy (kcal/mol)Notable Characteristics
CyclobutaneC4H8C_4H_8426.2Less strained than cyclopropane; more stable
CyclobuteneC4H6C_4H_6427.6Contains a double bond; reactive
CyclohexaneC6H12C_6H_{12}60No ring strain; stable
CycloheptaneC7H14C_7H_{14}7NegligibleMore stable; less strained

Cyclopropane's unique triangular structure and high ring strain differentiate it from these compounds, making it particularly reactive and valuable in synthetic organic chemistry .

Traditional Carbene-Based Cyclopropanation Techniques

Simmons-Smith Reaction Mechanisms

The Simmons-Smith reaction represents one of the most fundamental and widely utilized methods for cyclopropane synthesis, involving an organozinc carbenoid that reacts with an alkene or alkyne to form a cyclopropane ring [4]. This cheletropic reaction employs a methylene free radical intermediate that is delivered simultaneously to both carbons of the alkene, thereby preserving the configuration of the double bond and ensuring the reaction is stereospecific [4]. The reaction is named after Howard Ensign Simmons, Jr. and Ronald D. Smith, who developed this methodology as a reliable alternative to other cyclopropanation methods [4].

The mechanism involves the generation of iodomethylzinc iodide (ICH₂ZnI) as the active carbenoid species, typically formed through the reaction of diiodomethane with a zinc-copper couple [4]. This organozinc compound then undergoes a concerted addition to the alkene substrate, forming the cyclopropane product while maintaining the stereochemical integrity of the starting material [4]. For example, cyclohexene can be converted to norcarane (bicyclo[4.1.0]heptane) using diiodomethane and a zinc-copper couple in high yield [4].

AspectDescription
Basic MechanismOrganozinc carbenoid reacts with alkene to form cyclopropane in a cheletropic reaction
ReagentsDiiodomethane, zinc-copper couple (as iodomethylzinc iodide, ICH₂ZnI)
StereochemistryStereospecific - preserves configuration of the double bond
ModificationsFurukawa modification uses diethylzinc instead of zinc-copper couple
Directing EffectsHydroxyl groups direct cyclopropanation to the same face through zinc coordination

The Simmons-Smith reaction exhibits notable steric sensitivity, with cyclopropanation typically occurring on the less hindered face of the alkene [4]. However, when a hydroxyl substituent is present in proximity to the double bond, the zinc atom coordinates with the hydroxyl group, directing cyclopropanation to occur on the same face as the hydroxyl group, which may not necessarily correspond to the sterically most accessible face [4]. This directing effect provides valuable regioselectivity control in complex synthetic applications [4].

Several modifications have been developed to improve the efficiency and reduce the cost of the Simmons-Smith reaction [4]. The Furukawa modification replaces the zinc-copper couple with diethylzinc, significantly increasing the reactivity of the system [4]. Additionally, cheaper alternatives such as dibromomethane or diazomethane combined with zinc iodide have been employed to replace the expensive diiodomethane reagent [4].

The asymmetric Simmons-Smith reaction was introduced in 1992, utilizing cinnamyl alcohol with diethylzinc, diiodomethane, and a chiral disulfonamide in dichloromethane [4]. This asymmetric variant requires a hydroxyl group as a prerequisite, serving as an anchor for zinc coordination and enabling enantioselective cyclopropanation [4]. The development of asymmetric versions has expanded the synthetic utility of this methodology for the preparation of enantiomerically enriched cyclopropane derivatives [4].

Transition Metal-Catalyzed Decomposition of Diazo Compounds

Transition metal-catalyzed decomposition of diazo compounds represents a powerful and versatile approach for cyclopropane formation, offering excellent control over both reactivity and selectivity [5] [20]. This methodology involves the generation of metal-carbene intermediates through the extrusion of nitrogen from diazo compounds, followed by carbene transfer to alkene substrates to form cyclopropane rings [5] [20].

The choice of transition metal catalyst significantly influences the product distribution and selectivity of these reactions [5]. Copper-based catalysts have emerged as particularly effective systems for cyclopropanation reactions due to their relatively low cost and excellent selectivity profiles [5]. Studies examining metallophthalocyanine complexes as catalysts have demonstrated that copper phthalocyanine (CuPc) shows exceptional chemoselectivity, favoring cyclopropanation over competing C-H insertion reactions at a ratio of 6.4:1 [5].

Catalyst TypeFeatures
Copper ComplexesLow cost, good selectivity for cyclopropanation
Rhodium ComplexesHigh efficiency, excellent stereocontrol, expensive
MetallophthalocyaninesSelective for cyclopropanation vs C-H insertion (e.g., CuPc 6.4:1 ratio)
Cobalt ComplexesEffective for asymmetric cyclopropanation with chiral ligands
Nickel ComplexesUseful for electrochemical cyclopropanation methods

The mechanism of diazo decomposition involves coordination of the diazo compound to the metal center, followed by nitrogen elimination to generate a metal-carbene intermediate [20]. This carbene species can then undergo various transformations, including cyclopropanation, ylide formation, and insertion reactions [20]. The nature of the metal center and supporting ligands determines the reactivity and selectivity of the carbene intermediate [20].

Rhodium complexes have been extensively studied for diazo decomposition reactions, offering high catalytic efficiency and excellent stereocontrol [20]. However, the high cost of rhodium catalysts has motivated the development of alternative metal systems [20]. Copper-based catalysts provide an economically attractive alternative while maintaining good reactivity and selectivity profiles [20].

The substrate scope of transition metal-catalyzed diazo decomposition is remarkably broad, encompassing a wide range of diazo compounds and alkene substrates [5]. Donor-acceptor diazo compounds, such as methylphenyldiazoacetate, have been particularly well-studied and show excellent reactivity with various metal catalysts [5]. The reaction typically proceeds under relatively mild conditions and produces good yields of cyclopropane products [5].

Recent advances have focused on controlling the chemoselectivity between cyclopropanation and C-H insertion reactions through catalyst design [5]. The ratio of these competing pathways is highly dependent on both the metal catalyst used and the substituents present on the diazo compound [5]. This controllability enables synthetic chemists to tune reaction conditions to favor the desired transformation pathway [5].

Modern Catalytic Asymmetric Approaches

Enantioselective Cyclopropanation via Chiral Catalysts

The development of enantioselective cyclopropanation methods has emerged as a critical area of research, driven by the widespread occurrence of chiral cyclopropane motifs in biologically active natural products and pharmaceutical compounds [17] [18] [21]. Modern catalytic asymmetric approaches utilize sophisticated chiral catalysts to achieve high levels of enantiocontrol while maintaining broad substrate scope and practical utility [17] [18] [21].

Chiral rhodium complexes have established themselves as premier catalysts for asymmetric cyclopropanation reactions, demonstrating exceptional enantioselectivities often exceeding 90% enantiomeric excess [6]. These systems typically employ chiral cyclopentadienyl rhodium(III) complexes that efficiently catalyze enantioselective cyclopropanations of electron-deficient olefins with N-enoxysuccinimides as the C1 unit [6]. The reaction proceeds under mild conditions without requiring strict exclusion of air and water, making it practically attractive for synthetic applications [6].

Catalyst TypeSubstrate ScopeEnantioselectivity
Chiral Rhodium ComplexesBroadExcellent (>90% ee)
Chiral Copper ComplexesElectron-deficient olefinsGood to excellent
Oxazaborolidinium Ions (COBI)α,β-Unsaturated aldehydesHigh
Chiral Cobalt ComplexesAlkenes with non-stabilized carbenesUp to 94% ee
Chiral Zinc ComplexesAllylic alcohols (directed)Moderate to good

Cobalt-based metalloradical catalysis has emerged as a highly efficient method for asymmetric radical cyclopropanation of alkenes with in situ-generated α-heteroaryldiazomethanes [17]. Through fine-tuning of cavity-like environments in newly synthesized D2-symmetric chiral amidoporphyrins as supporting ligands, optimized cobalt(II)-based metalloradical systems demonstrate broad applicability to α-pyridyl and other α-heteroaryldiazomethanes [17]. This methodology provides general access to valuable chiral heteroaryl cyclopropanes in high yields with excellent both diastereoselectivities and enantioselectivities [17].

The underlying stepwise radical mechanism of cobalt(II)-based olefin cyclopropanation involves α- and γ-metalloalkyl radicals as key intermediates [17]. Combined computational and experimental studies have provided detailed mechanistic insights into this process, supporting the radical nature of the transformation and explaining the observed stereochemical outcomes [17].

Recent advances in asymmetric cyclopropanation have focused on expanding the scope to include non-stabilized carbenes, which present unique challenges due to their high reactivity [18] [21]. Catalytic asymmetric cyclopropanations with non-stabilized carbenes have been achieved using chiral cobalt complexes with oxazoline-iminopyridine (OIP) ligands [18]. These systems can achieve up to 94% enantiomeric excess for dimethylcyclopropane formation from 1,3-dienes using 2,2-dichloropropane as the carbene precursor [18].

The mechanism of asymmetric induction in these systems has been elucidated through density functional theory calculations [18]. The lowest-energy transition state for cyclopropanation involves the alkene approaching the carbene on the same side as the benzyl group of the oxazoline, allowing the large dimethylcarbenoid to be situated on the less hindered face of the catalyst [18]. This mechanistic understanding provides valuable insights for the design of improved chiral catalysts [18].

Enzymatic Biosynthesis Pathways in Natural Product Formation

Nature has evolved sophisticated enzymatic strategies for cyclopropane formation, employing diverse mechanistic pathways that have been increasingly elucidated over the past two decades [7] [26]. The biosynthetic enzymes that construct cyclopropane rings can be broadly divided into two major classes based on their mechanistic pathways: those involving an exogenous C1 unit from S-adenosylmethionine (SAM) and those that do not require an external C1 source [7] [26].

Mechanism TypeExample Enzymes/PathwaysNatural Products
CarbocationicTerpene synthases (e.g., 3-carene synthase)Monoterpenes (e.g., 3-carene)
CarbanionicACC synthase (ethylene precursor biosynthesis)1-aminocyclopropane-1-carboxylate (ACC)
SAM-dependentCyclopropane fatty acid synthaseCyclopropane mycolic acids
Radical-basedRadical SAM enzymesVarious antibiotics
Halide DisplacementCmaC in coronatine biosynthesisCoronatine phytotoxin

Carbocationic mechanisms are exemplified by terpene synthases, particularly enzymes involved in the biosynthesis of (+)-3-carene, a bicyclic plant monoterpene with strong local anesthetic, anti-inflammatory, and antifungal activities [26]. The 3-carene synthase-catalyzed reaction begins with geranyl pyrophosphate (GPP) undergoing a syn-1,3-isomerization to linalyl pyrophosphate (LPP) [26]. This isomerization facilitates rotation around the newly formed C2-C3 single bond, positioning the C1-C2 double bond in a cisoid conformation poised for intramolecular cyclization [26]. The LPP intermediate then undergoes intramolecular rearrangement to form the cyclohexene ring and the 4-α-terpinyl cation, a key intermediate in monoterpene cyclases [26].

Carbanionic mechanisms are demonstrated by ACC synthase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the formation of 1-aminocyclopropane-1-carboxylate (ACC) from S-adenosylmethionine [26]. Following formation of the external aldimine between the PLP coenzyme and the amino group of SAM, the pKa of Cα is significantly reduced, allowing proton abstraction to form a resonance-stabilized Cα-anion intermediate [26]. Intramolecular nucleophilic attack by the Cα-anion on Cγ displaces the methylthioadenosine leaving group, generating the ACC-PLP external aldimine adduct [26]. Support for this SN2-type α,γ-elimination mechanism comes from studies using stereospecifically deuterated SAM analogues, which demonstrated stereochemical inversion at Cγ [26].

Several interesting variations of nucleophilic displacement mechanisms for cyclopropane ring formation have been discovered in the biosynthesis of nonribosomal peptides and hybrid nonribosomal peptide-polyketide compounds [26]. In the biosynthesis of the phytotoxin coronatine, the zinc-dependent enzyme CmaC deprotonates Cα of a chlorinated, carrier protein-linked intermediate [26]. The zinc ion stabilizes the enolate intermediate, which then displaces the chloride ion at Cγ, forming the coronamic acid moiety that is eventually incorporated into coronatine [26].

SAM-dependent cyclopropanation represents another major pathway, particularly important in the biosynthesis of cyclopropane-containing fatty acids found in bacterial cell walls [7]. These enzymes utilize S-adenosylmethionine as both a methyl donor and as a source of reducing equivalents for radical chemistry [7]. The diversity of SAM-dependent mechanisms reflects the versatility of this cofactor in biological systems [7].

The enzymatic formation of cyclopropane rings through radical mechanisms has gained significant attention, particularly in the context of antibiotic biosynthesis [7]. These radical-based transformations often involve complex multi-step processes that generate highly strained ring systems with remarkable efficiency and selectivity [7]. The study of these natural systems continues to provide inspiration for the development of new synthetic methodologies [7].

Green Chemistry Innovations in Cyclopropane Synthesis

Hydrogen-Borrowing Catalysis Strategies

Hydrogen-borrowing catalysis has emerged as a powerful and environmentally benign method for cyclopropane synthesis, offering significant advantages over traditional alkylation approaches that rely on toxic alkyl halides [9] [10] [12]. This methodology utilizes reversible oxidation state changes to enable the formation of C(sp³)-C(sp³) bonds while producing water as the sole byproduct, thereby vastly reducing waste production compared to classical alternatives [9] [10] [12].

The hydrogen-borrowing approach to cyclopropane synthesis involves a two-step mechanism: initial ketone alkylation followed by intramolecular nucleophilic displacement [9]. The transformation occurs via hydrogen-borrowing alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, affording the cyclopropanated product [9] [10]. The leaving group can be strategically installed in either the ketone or alcohol component of the hydrogen-borrowing system, providing access to α-cyclopropyl ketones via two complementary synthetic approaches [9] [10].

Innovation TypeKey FeaturesAdvantages
Hydrogen-Borrowing CatalysisForms α-cyclopropyl ketones via alkylation and intramolecular displacementAvoids toxic alkyl halides, produces water as only byproduct
Solvent-Free MethodsBall-milling enabled Simmons-Smith reaction without bulk solventEliminates organic solvents, reduces waste
Electrochemical MethodsFlow electroreductive Ni-catalyzed cyclopropanation using gem-dichloroalkanesOperates under ambient conditions, tolerates air/moisture
Mechanochemical MethodsSolid-state reactions using mechanical energy instead of heatReduced solvent use, energy efficient
Photocatalytic MethodsLight-driven cyclopropanation reactionsMild conditions, high functional group tolerance

Mechanistic studies have confirmed the proposed two-step reaction pathway through investigation of intermediate cyclization [9]. When a ketone bearing a pendant leaving group was treated with base in butanol, clean cyclization to the cyclopropane product occurred in high yield, supporting the mechanism wherein ketone alkylation by hydrogen-borrowing catalysis affords an α-branched intermediate bearing a pendant leaving group, which subsequently undergoes intramolecular nucleophilic displacement by the enolate [9].

The synthetic utility of hydrogen-borrowing cyclopropanation is significantly enhanced by the ability to convert the resulting phenyl ketone products into the corresponding carboxylic acids through a mild two-step sequence [9]. Oxidation of cyclopropyl ketones with phthaloyl peroxide in hexafluoroisopropanol provides the corresponding phenols in moderate to good yields [9]. These phenols can then be treated with cerium ammonium nitrate to afford carboxylic acids in 61-86% yield while leaving the cyclopropyl ring intact [9]. This transformation enables installation of cyclopropane groups without resorting to classical alkylation conditions using toxic alkyl halides [9].

A novel variation of hydrogen-borrowing catalysis involves vinyl cyclopropane ring expansion embedded in an iridium-catalyzed hydrogen-borrowing reaction, enabling the formation of substituted stereo-defined cyclopentanes from phenyl methyl ketone and cyclopropyl alcohols [11]. Mechanistic studies provide evidence that the ring-expansion reaction results from a cascade based on oxidation of cyclopropyl alcohols, followed by aldol condensation to form an enone containing the vinyl cyclopropane [11]. Subsequent single electron transfer to this system initiates a rearrangement, with the catalytic cycle completed by reduction of the new enone [11].

Solvent-Free Cyclization Techniques

Solvent-free cyclization techniques represent a significant advancement in sustainable cyclopropane synthesis, addressing environmental concerns while maintaining or improving reaction efficiency [19] [27]. These methodologies eliminate the need for large volumes of organic solvents, thereby reducing waste generation and environmental impact while often providing enhanced reaction rates and selectivities [19] [27].

Mechanochemical approaches have proven particularly effective for solvent-free cyclopropanation reactions [19]. The bulk solvent-free synthesis of cyclopropanes via a ball-milling-enabled Simmons-Smith reaction has been successfully demonstrated, harnessing mechanochemical techniques to activate zinc(0) under operationally simple protocols [19]. This approach allows synthesis of a wide range of cyclopropane structures under ambient conditions and enables gram-scale production [19].

The mechanochemical Simmons-Smith cyclopropanation operates through ball-milling-enabled activation of zinc metal, eliminating the need for traditional solvent systems [19]. This methodology demonstrates excellent functional group tolerance and can be scaled up to enable gram-scale synthesis while maintaining high yields and selectivities [19]. The operational simplicity of this approach, combined with its compatibility with air and moisture, makes it particularly attractive for practical synthetic applications [19].

Electrochemical methods have emerged as another promising avenue for solvent-free cyclopropanation [16]. Recent developments include scalable and sustainable electrochemical cyclopropanation in continuous flow, leveraging nickel-catalyzed processes to achieve efficient cyclopropane formation [16]. The electrochemical methodology enables cyclopropanation of alkenes using gem-dichloroalkanes as feedstock, providing access to methylated, deuterated, and chloro-substituted cyclopropanes [16].

The electrochemical approach operates under ambient conditions, including in the presence of air and moisture, while demonstrating broad substrate scope for both electron-rich and electron-poor alkenes with high functional group tolerance [16]. Mechanistic investigations suggest the electro-generation of a nickel carbene as the key intermediate [16]. The compatibility with continuous-flow technology enables scalability to multi-gram scales with enhanced throughput [16].

Metal-free approaches to cyclopropanation have also been developed, utilizing thianthrenation as a general and practical method for accessing cyclopropanes from free methylene sources and diverse alkenes [15]. This protocol features direct cyclopropanation under mild conditions without requiring transition metal catalysts [15]. The method demonstrates broad substrate scope and provides an attractive alternative for straightforward synthesis from easily available starting materials [15].

Recent advances in applying green chemistry principles to cyclopropanation have led to comprehensive evaluation of various sustainable approaches [27]. These include alternative reaction media such as water and ionic liquids, alternative energy inputs including electrochemistry and mechanochemistry, and alternative experimental conditions such as biocatalysis and photocatalysis [27]. The evaluation of these methods through environmental factor (E-factor) calculations provides quantitative assessment of their environmental impact and guides the selection of the most sustainable approaches [27].

Physical Description

Cyclopropane is a colorless gas with a petroleum-like odor. It is shipped as a liquid at 4-6 atms. It is easily ignited. The vapors are heavier than air. Contact with the liquid may cause frostbite. It can asphyxiate by the displacement of air and has a narcotic effect in high concentration (formerly used as an anesthetic gas). Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
Colorless gas; [Hawley] Shipped as liquid under its own vapor pressure; [CAMEO]

Color/Form

COLORLESS GAS

XLogP3

1.6

Exact Mass

42.0469501914 g/mol

Monoisotopic Mass

42.0469501914 g/mol

Boiling Point

-27.2 °F at 760 mmHg (USCG, 1999)
-32.8 °C @ 760 MM HG

Heavy Atom Count

3

Taste

PUNGENT

Vapor Density

1.88 (Air= 1)

Density

0.676 at -27.4 °F (USCG, 1999) - Less dense than water; will float
1.879 G/L AT 0 °C & 1 ATM

LogP

1.72 (LogP)
log Kow = 1.72

Odor

RESEMBLES THAT OF PETROLEUM ETHER
Mild, sweet
Odorless
Characteristic odor resembling that of solvent naphtha

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

-197.3 °F (USCG, 1999)
-127.4 °C

UNII

99TB643425

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases]

Therapeutic Uses

Anesthetics
/FORMER USE:/WITH CYCLOPROPANE, THE MARGIN OF SAFETY IS FAIRLY WIDE, 13% TO 20% PRODUCING ANESTHESIA AND 40% RESPIRATORY ARREST.
/FORMER USE:/ IT IS THE MOST POTENT OF THE ANESTHETIC GASES, BEING APPROX FIVE TIMES AS POTENT AS ETHYLENE & SEVEN TIMES AS POTENT AS NITROUS OXIDE.
/FORMER USE:/ MEDICATION (VET): INHALATION ANESTHETIC

Mechanism of Action

The effect of several inhalation and iv anesthetics, alone or in combination, on brain electric activity during evoked cortical response was studied in rats. All of the anesthetics affect the evoked sensory response in a manner which suggests a common site of anesthetic action, namely, the perturbation of normal modulation exerted upon the ventrobasal thalamus by the thalamic reticular nucleus which is remarkably susceptible to the action of these agents.

Vapor Pressure

5.41X10+3 mm Hg at 25 °C/ calculated from experimentally derived coefficients/

Pictograms

Flammable

Flammable

Other CAS

75-19-4

Absorption Distribution and Excretion

CYCLOPROPANE IS RAPIDLY ABSORBED AND ALMOST ENTIRELY ELIMINATED BY WAY OF THE LUNGS; A SMALL AMT DIFFUSES THROUGH THE SKIN AND AN ADDITIONAL SMALL AMOUNT (ROUGHLY 0.5%) IS METABOLIZED IN THE BODY...

Metabolism Metabolites

...A SMALL AMT (ROUGHLY 0.5%) IS METABOLIZED IN THE BODY AND EXCRETED AS CARBON DIOXIDE AND WATER...
NON-STEADY STATE METABOLISM OF INHALATION ANESTHETICS DURING ANESTHESIA & RECOVERY WAS SIMULATED WITH LINEAR & NON-LINEAR WHOLE BODY COMPARTMENTAL MODEL. THESE TWO MODELS WERE STUDIED FOR NINE ANESTHETICS DURING 1 MINUTE ALVEOLAR CONCN ANESTHESIA LASTING 1, 4 AND 8 HR AND RECOVERY FROM 5 TO 10 DAYS. BOTH MODELS DEMONSTRATED SIGNIFICANT METABOLISM FOR SEVERAL DAYS FOLLOWING ANESTHESIA. FOR THE LINEAR MODEL, BOTH THE PERCENTAGE AND THE MOLAR QUANTITY OF ANESTHETIC METABOLIZED INCREASED WITH INCREASED DURATION OF ANESTHESIA, INCREASED ANESTHETIC FAT SOLUBILITY AND INCREASED ASSUMED RATE OF HEPATIC METABOLISM. FOR THE NON-LINEAR MODEL, THE DURATION OF ANESTHESIA HAD LITTLE EFFECT ON THE PERCENTAGE METABOLIZED BUT DEMONSTRATED INCREASED MOLAR QUANTITIES OF ANESTHETIC METABOLIZED WITH INCREASED DURATION OF ANESTHESIA AND INCREASED FAT SOLUBILITY.

Wikipedia

Cyclopropane
2,5-Dimethoxy-4-bromoamphetamine

Drug Warnings

SECOND GAS EFFECT. ...INCREASED INSPIRATORY VOL CARRIES WITH IT ANY OTHER GAS GIVEN CONCOMITANTLY AND HENCE WILL ACCELERATE THE RISE OF ALVEOLAR CONCN OF SECOND GAS.
CYCLOPROPANE CAUSES NEONATAL DEPRESSION.
POSTANESTHETIC HYPOTENSION, DELIRIUM AND HEADACHE ARE MORE FREQUENT THAN AFTER THE USE OF OTHER AGENTS.
PUPILLARY SIZE TENDS TO INCREASE BOTH DURING PROFOUND ANESTHESIA & DURING EMERGENCE... LACRIMATION MAY OCCUR... EYEBALL MOVEMENTS USUALLY OCCUR IN PLANE 1... AT PROFOUND LEVELS PROPTOSIS IS COMMON. ... ARTERIAL BLOOD PRESSURE IS USUALLY LITTLE AFFECTED BY CONCN OF CYCLOPROPANE CAUSING SURGICAL ANESTHESIA, ALTHOUGH SEVERE REDN MAY OCCUR WHEN HEMORRHAGE, MYOCARDIAL DISEASE, OR SEPSIS IS PRESENT.
For more Drug Warnings (Complete) data for CYCLOPROPANE (7 total), please visit the HSDB record page.

Use Classification

Hazard Classes and Categories -> Flammable - 4th degree

Methods of Manufacturing

REACTION OF 1,3-DIBROMOPROPANE WITH ZINC IN ALCOHOL
BY REDUCTION OF 1,2-DIBROMOCYCLOPROPANE WITH ZINC AND ALCOHOL. FROM 1,3-DIBROMOPROPANE WITH ZINC AND ALCOHOL IN ABSENCE OF WATER. BY ACTION OF SODIUM VAPOR ON 1,3-DIBROMOPROPANE. FROM 1,3-DICHLOROPROPANE HEATED WITH EXCESS ZINC DUST, IODINE AND ETHANOL IN 80% YIELD. FROM 1,3-DICHLOROPROPANE WITH ZINC IN PRESENCE OF SODIUM IODIDE. FROM ETHYLENE BY THE REACTION WITH METHYLENE IODIDE AND A ZINC-COPPER COUPLE IN 29% YIELD.

General Manufacturing Information

Cyclopropane: ACTIVE
... Cyclopropane was perhaps the most widely used general anesthetic ... However, with the increasing risk of explosion in the operating room brought about by the use of electronic equipment, the need for a safe,nonflammable anesthetic increased ... .
MAJOR ARGUMENTS SUPPORTING RETENTION OF OPTION TO USE INFLAMMABLE ANESTHETICS SUCH AS CYCLOPROPANE ARE PRESENTED AS WELL AS THE PRINCIPAL GROUNDS FOR A BAN ON USE OF SUCH AGENTS.

Clinical Laboratory Methods

MODIFICATION OF WAGNER ET AL (1976) GAS CHROMATOGRAPHIC METHOD FOR SIMULTANEOUS ANALYSIS OF MULTIPLE TRACER INERT GASES INCL CYCLOPROPANE IN BLOOD & EXPIRED GAS SAMPLES IS DESCRIBED.

Interactions

ONE SERIOUS DRUG INTERACTION INVOLVES SENSITIZATION OF MYOCARDIUM TO CATECHOLAMINES BY CYCLOPROPANE & SOME HALOGENATED HYDROCARBONS... IN PRESENCE OF THESE, ADMIN OF EPINEPHRINE, ISOPROTERENOL, OR LEVARTERENOL MARKEDLY INCREASES INCIDENCE OF CARDIAC ARRHYTHMIAS.
VENTILATION IS PROGRESSIVELY DEPRESSED AS ANESTHESIA IS DEEPENED, PARTICULARLY IF A NARCOTIC ANALGESIC HAS BEEN USED FOR PREMEDICATION...
THE DOSE OF NONDEPOLARIZING NEUROMUSCULAR BLOCKING AGENTS (TUBOCURARINE, METOCURINE, PANCURONIUM, & GALLAMINE) SHOULD BE REDUCED WHEN USED WITH CYCLOPROPANE...BECAUSE THESE ANESTHETICS POTENTIATE MUSCLE RELAXANT EFFECTS OF NEUROMUSCULAR BLOCKING DRUGS.
ANTICHOLINERGIC DRUGS EG ATROPINE, SCOPOLAMINE, & GLYCOPYRROLATE...ARE...USED TO PROTECT AGAINST BRADYCARDIA, HYPOTENSION, & EVEN CARDIAC ARREST INDUCED BY...CYCLOPROPANE...

Dates

Modify: 2023-08-15
Bokoch MP, Gelb AW: From the journal archives: cyclopropane: induction and recovery with a bang! Can J Anaesth. 2014 Aug;61(8):763-6. doi: 10.1007/s12630-014-0109-x. Epub 2014 Jan 14. [PMID:24421247]

Explore Compound Types